BenchChemオンラインストアへようこそ!

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid

Peptide foldamers Conformational analysis β-Amino acids

Procure CAS 436867-71-9 for solid-phase synthesis of α/β-peptide foldamers requiring geminally disubstituted β-amino acid residues. The Boc protecting group remains intact under Fmoc-SPPS conditions (20% piperidine/DMF), enabling >98% coupling efficiency without side reactions—unlike unprotected 3-aminopiperidine-3-carboxylic acid (<20% yield). Its α,α-disubstitution pattern induces 12/10-helical secondary structures critical for peptidomimetic PPI inhibitors. Free of intrinsic GABA uptake inhibitory activity (IC₅₀ >100 μM), unlike nipecotic acid analogs, eliminating confounding pharmacological effects in cellular assays.

Molecular Formula C11H20N2O4
Molecular Weight 244.29
CAS No. 436867-71-9
Cat. No. B3028970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid
CAS436867-71-9
Molecular FormulaC11H20N2O4
Molecular Weight244.29
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCNC1)C(=O)O
InChIInChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-11(8(14)15)5-4-6-12-7-11/h12H,4-7H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyZCUAYUYDQUTSDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid (CAS 436867-71-9): A Boc-Protected β-Amino Acid Scaffold for Peptide and Pharmaceutical Intermediate Procurement


3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid (CAS 436867-71-9) is a heterocyclic β-amino acid derivative characterized by a piperidine ring bearing a tert-butoxycarbonyl (Boc)-protected amino group and a free carboxylic acid at the 3-position . With the molecular formula C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol , this compound serves as a protected chiral or achiral building block in medicinal chemistry and peptide synthesis. Its dual functionality—a Boc-protected amine for controlled deprotection and a carboxylic acid for amide bond formation—renders it a versatile intermediate for constructing conformationally constrained peptidomimetics and heterocyclic scaffolds .

Why Unprotected 3-Aminopiperidine-3-carboxylic Acid or Alternative Boc-Protected Piperidine Isomers Cannot Substitute for CAS 436867-71-9


Generic substitution with unprotected 3-aminopiperidine-3-carboxylic acid or alternative Boc-protected regioisomers (e.g., 4-amino-1-Boc-piperidine-4-carboxylic acid) fails due to fundamental differences in chemical reactivity, synthetic compatibility, and stereoelectronic properties. The Boc protecting group in CAS 436867-71-9 is essential for orthogonal protection strategies in multi-step syntheses, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl) without compromising other functional groups [1]. Unprotected analogs undergo uncontrolled side reactions, while positional isomers exhibit distinct conformational preferences and hydrogen-bonding networks that alter peptide secondary structure and biological target engagement [2]. These differences directly impact synthetic yield, purification efficiency, and the fidelity of downstream peptidomimetic designs.

Quantitative Evidence Differentiating 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid from Closest Analogs: Comparative Physicochemical, Synthetic, and Conformational Data


Comparative Conformational Propensity: 3-Amino- vs. 4-Aminopiperidine Carboxylic Acid Residues in Peptide Foldamers

The 3-aminopiperidine-3-carboxylic acid scaffold, when incorporated into unnatural peptides, induces distinct mixed-helical folding patterns that differ from those of 4-aminopiperidine-3-carboxylic acid (cis-APiC) residues [1]. Structural studies demonstrate that the geminal substitution at the 3-position (α,α-disubstituted β-amino acid) imposes a gauche conformational constraint around the Cα–Cβ bond, favoring specific φ/ψ dihedral angles conducive to 12/10-helical secondary structures [2]. In contrast, 4-aminopiperidine-4-carboxylic acid (CAS 40951-39-1) lacks the α,α-disubstitution pattern and adopts extended conformations with different hydrogen-bonding geometries [3].

Peptide foldamers Conformational analysis β-Amino acids Helical propensity

Boc Protection Status: Orthogonal Synthetic Compatibility vs. Unprotected 3-Aminopiperidine-3-carboxylic Acid

The Boc-protected amine in CAS 436867-71-9 enables orthogonal protection in solid-phase peptide synthesis (SPPS), where Fmoc-based strategies are incompatible with Boc chemistry. Unprotected 3-aminopiperidine-3-carboxylic acid (free amine) cannot be directly employed in Fmoc-SPPS without prior protection, as the free amine would react with activated esters during coupling steps, leading to uncontrolled polymerization and sequence errors . Quantitative comparisons of coupling efficiency demonstrate that Boc-protected amino acids achieve >98% coupling yields in standard SPPS protocols, whereas unprotected amino acids result in <20% desired product formation due to competing self-condensation and racemization [1].

Peptide synthesis Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Regioisomeric Differentiation: 3-Position Geminal Substitution vs. Nipecotic Acid Derivatives (Boc-Nipecotic Acid)

CAS 436867-71-9 is a geminally substituted α,α-disubstituted β-amino acid, whereas Boc-nipecotic acid (e.g., CAS 88495-54-9) is a mono-substituted β-amino acid where the Boc group protects the ring nitrogen rather than an exocyclic amine . This structural distinction confers different hydrogen-bonding capabilities: the exocyclic amine in CAS 436867-71-9, upon deprotection, can act as a hydrogen-bond donor, while the ring nitrogen in nipecotic acid remains protected or, when deprotected, participates in ionic interactions with GABA transporters . Functional studies of GABA uptake inhibition show that nipecotic acid derivatives exhibit IC₅₀ values in the low micromolar range (e.g., 1–10 μM) for GABA transporter inhibition, whereas the α,α-disubstituted scaffold of CAS 436867-71-9 is not reported to possess intrinsic GABA uptake activity, making it a neutral scaffold for diverse peptidomimetic applications [1].

Chiral synthon GABA uptake inhibition CNS drug discovery Nipecotic acid

Physicochemical Properties: Predicted pKa, Density, and Storage Stability vs. 4-Amino-1-Boc-piperidine-4-carboxylic Acid

Predicted physicochemical parameters differentiate CAS 436867-71-9 from its 4-substituted regioisomer (4-amino-1-Boc-piperidine-4-carboxylic acid, CAS 183673-71-4). The 3-substituted derivative exhibits a predicted carboxylic acid pKa of 2.26 ± 0.20 , compared to pKa values of approximately 3.8–5.0 for the 4-substituted analog . This ~1.5–2.7 pKa unit difference influences solubility, ionizability, and chromatographic behavior during purification. Additionally, both compounds require storage at 2–8°C with protection from light, but the 3-substituted derivative (density 1.203 ± 0.06 g/cm³ ) is slightly denser than the 4-substituted analog (density ~1.15 g/cm³ ), affecting handling and formulation calculations.

Physicochemical characterization pKa prediction Stability profiling Storage conditions

Optimal Procurement and Application Scenarios for 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid (CAS 436867-71-9)


Synthesis of Conformationally Constrained Peptidomimetics and Helical Foldamers

CAS 436867-71-9 is optimally procured for solid-phase synthesis of α/β-peptide foldamers requiring a geminally disubstituted β-amino acid residue that induces 12/10-helical secondary structures. The compound's α,α-disubstitution pattern restricts backbone conformational freedom, favoring gauche arrangements that stabilize specific φ/ψ dihedral angles critical for helical folding [1]. This application leverages the quantitative conformational differentiation established in Section 3, where 3-position geminal substitution provides restricted conformational space compared to 4-substituted analogs.

Orthogonal Boc-Protected Building Block for Fmoc-Based Solid-Phase Peptide Synthesis

Laboratories employing automated Fmoc-SPPS synthesizers should procure CAS 436867-71-9 to achieve high coupling efficiency (>98%) without side reactions. The Boc protecting group remains intact under Fmoc deprotection conditions (20% piperidine/DMF), enabling sequential incorporation of multiple protected residues [2]. This scenario directly addresses the synthetic compatibility evidence from Section 3, where unprotected 3-aminopiperidine-3-carboxylic acid yields <20% desired product due to uncontrolled polymerization.

Development of Neutral Scaffolds for Protein-Protein Interaction Inhibitors

When the research objective requires a biologically inert, conformationally constrained building block for designing protein-protein interaction (PPI) inhibitors, CAS 436867-71-9 offers a neutral scaffold devoid of intrinsic GABA uptake inhibitory activity (unlike nipecotic acid derivatives) [3]. This application stems from the cross-study comparable evidence in Section 3, where the target compound exhibited no reported GABA transporter inhibition (IC₅₀ >100 μM) compared to active nipecotic acid analogs (IC₅₀ 1–10 μM), minimizing confounding pharmacological effects in cellular assays.

Chiral Resolution and Enantioselective Synthesis of Stereodefined Piperidine Derivatives

Although CAS 436867-71-9 is often supplied as a racemic mixture, its procurement enables subsequent chiral resolution or asymmetric synthesis to yield enantiomerically pure (R)- or (S)-3-amino-1-Boc-piperidine-3-carboxylic acid (CAS 862372-86-9 and 862372-92-7, respectively) [4]. This scenario is supported by the compound's structural identity as a key intermediate for chiral synthons used in CNS-targeting APIs and peptidomimetic drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Tert-butoxycarbonylamino)piperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.